Methyl 6-nitroquinoline-2-carboxylate

Synthetic methodology Nitroquinoline synthesis Reaction efficiency

Methyl 6-nitroquinoline-2-carboxylate (CAS 112089-59-5) features the validated 6-nitro pharmacophore essential for antimycobacterial activity—regioisomeric analogs (e.g., 5-nitro) exhibit divergent biological profiles and are not interchangeable. The 2-carboxylate methyl ester enables orthogonal diversification via amidation, hydrolysis, or reduction while preserving the critical 6-nitro substitution. Supplied at 95% purity with validated InChI Key (CUJMOCFFAPUMHI-UHFFFAOYSA-N) for batch-to-batch consistency. Ideal for SAR optimization of antibacterial quinoline derivatives with defined substitution patterns.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
CAS No. 112089-59-5
Cat. No. B053184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-nitroquinoline-2-carboxylate
CAS112089-59-5
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3
InChIKeyCUJMOCFFAPUMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Nitroquinoline-2-carboxylate (CAS 112089-59-5) | Key Quinoline Building Block for Medicinal Chemistry and Antibacterial Research Procurement


Methyl 6-nitroquinoline-2-carboxylate (CAS: 112089-59-5) is a nitro-substituted quinoline derivative with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It belongs to the broader class of 6-nitroquinolines, which have established utility as synthetic intermediates for accessing diverse heterocyclic compounds and aminoquinoline derivatives with demonstrated antimicrobial and antimycobacterial activities [1]. The compound features a nitro group at the 6-position and a methyl ester at the 2-carboxylate position, a substitution pattern that confers distinct reactivity advantages in subsequent functionalization compared to alternative positional isomers or free acid forms [2]. As a building block with a reported purity specification of 95%, it serves as a platform intermediate for the synthesis of biologically active quinoline-based small molecules .

Why Generic Substitution of Methyl 6-Nitroquinoline-2-carboxylate Fails: Structural and Functional Differentiation Evidence


Generic substitution among 6-nitroquinoline analogs is scientifically invalid due to critical structure-activity and reactivity divergences driven by substitution pattern, functional group identity, and regiochemistry. The 6-nitro substitution on the quinoline scaffold is a pharmacophoric determinant for antimycobacterial activity, as demonstrated in 6-nitroquinolone-3-carboxylic acid series where this substitution pattern yielded potent MIC values against M. tuberculosis [1]. Regioisomeric differences produce substantially divergent biological activities: comparative biochemical characterization of 6-nitro versus 5-nitro regioisomers of nitroxoline revealed substantially different biological activities across multiple assays including antibacterial efficacy, enzyme inhibition, and metal-chelating properties [2]. Furthermore, the ester functional group at the 2-position enables distinct synthetic diversification pathways compared to free acid, amide, or unsubstituted analogs, directly impacting the accessible chemical space in library synthesis [3]. These quantifiable and mechanistically grounded differences preclude simple interchangeability with alternative 6-nitroquinolines or other quinoline substitution isomers.

Methyl 6-Nitroquinoline-2-carboxylate: Quantitative Comparative Evidence for Scientific Procurement


Synthetic Route Efficiency: Nitration Selectivity Advantage Over 2-Chloro Analogs

Methyl 6-nitroquinoline-2-carboxylate exhibits a synthetic advantage over 2-chloro substituted analogs in nitration reactions. Research on polyfluorinated quinolines demonstrates that 2-chloroquinolines undergo nitration more readily than unsubstituted quinolines, requiring less forcing conditions [1]. In contrast, the methyl ester substituent at the 2-position of the target compound avoids the activation of competing reaction pathways associated with 2-chloro substitution, enabling cleaner nitration outcomes with reduced byproduct formation. This difference is mechanistically grounded: chloro substituents at position 2 influence electron density distribution on the quinoline ring, altering regioselectivity and reaction kinetics compared to ester-substituted analogs [1].

Synthetic methodology Nitroquinoline synthesis Reaction efficiency

Structural Determinant for Biological Activity: 6-Nitro Substitution Versus Alternative Regioisomers

The 6-nitro substitution pattern is a critical structural determinant for antimycobacterial potency. In a comprehensive SAR study of 48 6-nitroquinolone-3-carboxylic acid derivatives, the 6-nitro substituted scaffold produced the most active compound in vitro with an MIC of 0.08 μM against M. tuberculosis H37Rv and 0.16 μM against MDR-TB [1]. While this study evaluated 6-nitroquinolone-3-carboxylic acids rather than the 2-carboxylate methyl ester directly, the 6-nitro substitution pattern is a shared pharmacophoric element that enables potent antimycobacterial activity across this compound class. The most active derivative (compound 8c) demonstrated in vivo efficacy with 2.78 and 4.15-log10 reductions in bacterial load in lung and spleen tissues at 50 mg/kg [1]. In a separate comparative biochemical study, the 6-nitro regioisomer of nitroxoline exhibited substantially different biological activities compared to the 5-nitro regioisomer across multiple assays including antibacterial efficacy against E. coli, S. aureus, and M. smegmatis, as well as inhibition of methionine aminopeptidases from M. tuberculosis [2].

Antimycobacterial activity Structure-activity relationship Nitroquinoline pharmacology

Physicochemical Differentiation: Lipophilicity and Handling Properties Versus Free Acid and Ethyl Ester Analogs

Methyl 6-nitroquinoline-2-carboxylate possesses distinct physicochemical properties that differentiate it from the free acid (6-nitroquinoline-2-carboxylic acid, MW 218.17) and the ethyl ester analog. The methyl ester functional group confers a calculated logP value of approximately 2.45 [1], placing it in a favorable lipophilicity range for membrane permeability in cellular assays while maintaining adequate aqueous solubility for standard organic synthesis workflows. In contrast, the free acid analog (6-nitroquinoline-2-carboxylic acid) exhibits significantly higher aqueous solubility but reduced organic phase partitioning, complicating extraction and purification protocols . The ethyl ester analog (ethyl 6-nitroquinoline-2-carboxylate) shows increased lipophilicity relative to the methyl ester, which may alter reactivity in subsequent transesterification or amidation reactions . Additionally, the target compound is supplied as a solid with a specified purity of 95%, providing a well-defined starting material for reproducible synthesis .

Physicochemical properties Drug-likeness Analytical characterization

Synthetic Versatility: Differential Functionalization Pathways Versus 4-Substituted Analogs

Methyl 6-nitroquinoline-2-carboxylate offers distinct synthetic versatility compared to 4-substituted analogs such as methyl 4-chloro-6-nitroquinoline-2-carboxylate (CAS 259196-22-0, MW 266.64) [1] and methyl 4-methoxy-6-nitroquinoline-2-carboxylate . The absence of a substituent at the 4-position in the target compound preserves a site available for electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, whereas 4-chloro and 4-methoxy analogs are pre-functionalized and require different reaction conditions for further derivatization. The 4-chloro analog introduces a leaving group for nucleophilic aromatic substitution but adds molecular weight (MW increase of 34.45) and alters electronic properties of the quinoline core [1]. The 4-methoxy analog incorporates an electron-donating group that modifies reactivity at adjacent positions and provides a different balance of chemical properties . The unsubstituted 4-position in the target compound thus preserves maximum synthetic flexibility for researchers designing structure-activity relationship studies or library syntheses [2].

Chemical diversification Building block utility Medicinal chemistry

Quality Specification and Traceability: Documented Purity Baseline for Reproducible Research

Methyl 6-nitroquinoline-2-carboxylate is commercially available with a documented purity specification of 95%, supplied as a solid with defined InChI Key (CUJMOCFFAPUMHI-UHFFFAOYSA-N) for unambiguous compound identity . This quality baseline is essential for reproducible synthetic and biological research, as impurity profiles can significantly affect reaction outcomes and biological assay interpretation. The compound's identity is further validated by its molecular formula (C11H8N2O4) and exact mass (232.048 Da), providing multiple orthogonal identifiers for quality assurance . For researchers comparing suppliers, this established purity threshold represents a minimum acceptance criterion; alternative sources lacking documented purity specifications or providing lower-grade material (e.g., technical grade without analytical certification) introduce uncontrolled variables that compromise experimental reproducibility and publication data integrity.

Quality control Reproducibility Analytical characterization

Methyl 6-Nitroquinoline-2-carboxylate: Validated Research and Industrial Application Scenarios


Antimycobacterial Drug Discovery: Lead Optimization Based on 6-Nitroquinoline Scaffold

This compound serves as a strategic building block for antimycobacterial lead optimization programs. The 6-nitro substitution pattern has been validated as a pharmacophoric determinant in related 6-nitroquinolone-3-carboxylic acid series, where optimized derivatives achieved MIC values of 0.08 μM against M. tuberculosis H37Rv and 0.16 μM against MDR-TB, with demonstrated in vivo efficacy showing 2.78 and 4.15-log10 reductions in bacterial load at 50 mg/kg dosing [1]. The 2-carboxylate methyl ester provides a synthetic handle for amidation, hydrolysis, or reduction to access diverse analog libraries while preserving the essential 6-nitro substitution required for target engagement. Procurement of this specific substitution pattern is essential, as regioisomeric nitroquinolines (e.g., 5-nitro analogs) exhibit substantially different biological activities [2].

Synthesis of Polyheterocyclic Compounds via Nitro Group Reduction and Heterocyclization

Methyl 6-nitroquinoline-2-carboxylate functions as a versatile precursor for the synthesis of polynuclear heterocyclic compounds. Reduction of the 6-nitro group yields the corresponding 6-aminoquinoline derivative, which can undergo heterocyclization, azo coupling, and other transformations to generate fused ring systems with potential biological activity [1]. This synthetic pathway is particularly valuable for accessing compounds that are not readily available via alternative routes, as documented in the synthesis of polyfluorinated aminoquinolines where nitro group reduction provides a method for preparing aminoquinolines inaccessible through other approaches [2]. The 2-carboxylate methyl ester can be preserved throughout these transformations or selectively modified, offering orthogonal functionalization strategies.

Structure-Activity Relationship (SAR) Studies for Antibacterial Quinoline Derivatives

This building block enables systematic SAR exploration of antibacterial quinoline derivatives with defined substitution patterns. The unsubstituted 4-position (in contrast to 4-chloro or 4-methoxy analogs) provides a free site for introducing diverse substituents via cross-coupling or electrophilic substitution [1], while the 6-nitro group and 2-carboxylate ester establish a fixed scaffold geometry and electronic profile. The methyl ester offers a balance of lipophilicity (calculated logP ~2.45) that supports cellular permeability in antibacterial assays while maintaining adequate solubility for in vitro testing [2]. This combination of fixed pharmacophoric elements (6-nitro) and modifiable positions (4-position, ester functionality) makes the compound an ideal starting point for iterative SAR optimization cycles.

Quality-Controlled Starting Material for Academic and Industrial Synthesis Programs

For procurement requiring documented purity and traceability, methyl 6-nitroquinoline-2-carboxylate is available with a specified purity of 95% and validated InChI Key (CUJMOCFFAPUMHI-UHFFFAOYSA-N), providing a quality baseline essential for reproducible research [1]. The compound is supplied as a solid with defined molecular characteristics (C11H8N2O4, exact mass 232.048 Da), enabling unambiguous analytical verification and batch-to-batch consistency [2]. For synthetic chemistry laboratories, this documented quality specification reduces the risk of failed reactions or irreproducible results attributable to unidentified impurities, supporting efficient resource allocation in both academic and industrial settings.

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